4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Overview
Description
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H7ClN2·HCl. It is known for its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be effective in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Given its potential role in glucose metabolism , it may interact with its targets to modulate the activity of key enzymes or transporters, thereby influencing glucose levels in the body.
Biochemical Pathways
, related compounds have been associated with the regulation of glucose metabolism. Therefore, it may influence pathways such as glycolysis, gluconeogenesis, or insulin signaling.
Result of Action
Related compounds have been found to reduce blood glucose levels , suggesting that it may have a similar effect.
Biochemical Analysis
Biochemical Properties
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of these enzymes, thereby affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity with extended exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses have been associated with toxic effects, including liver damage and altered metabolic function . Threshold effects have also been observed, where a certain dosage is required to elicit a biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . This distribution can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, thereby influencing its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The process often includes purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation Products: Oxidized forms of the pyrrolo[3,2-c]pyridine core.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another chlorinated pyrrolo[2,3-b]pyridine derivative with similar structural features.
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: A closely related compound with a different ring fusion pattern.
Uniqueness: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGJBRWXZDWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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